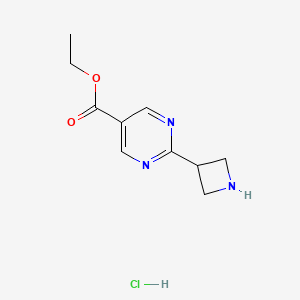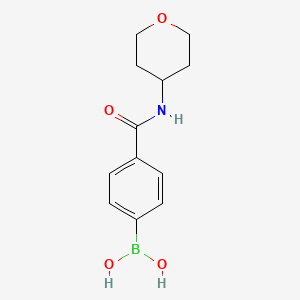
(4-((Tetrahydro-2H-pyran-4-yl)carbamoyl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-((Tetrahydro-2H-pyran-4-yl)carbamoyl)phenyl)boronic acid is an organic compound with the molecular formula C11H15BO3 It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-((Tetrahydro-2H-pyran-4-yl)carbamoyl)phenyl)boronic acid typically involves the reaction of tetrahydro-2H-pyran-4-ylamine with 4-bromophenylboronic acid under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The mixture is heated to reflux, and the product is isolated through filtration and purification techniques .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions
(4-((Tetrahydro-2H-pyran-4-yl)carbamoyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The compound can be reduced to form boronic alcohols.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate or sodium hydroxide are commonly used in substitution reactions.
Major Products
Oxidation: Boronic esters or anhydrides.
Reduction: Boronic alcohols.
Substitution: Various substituted phenylboronic acid derivatives.
Wissenschaftliche Forschungsanwendungen
(4-((Tetrahydro-2H-pyran-4-yl)carbamoyl)phenyl)boronic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (4-((Tetrahydro-2H-pyran-4-yl)carbamoyl)phenyl)boronic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit proteases by forming a reversible covalent bond with the active site of the enzyme. This inhibition can disrupt the enzyme’s function, leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-Tetrahydropyranyloxy)phenylboronic acid: Similar in structure but with an ether linkage instead of a carbamoyl group.
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-boronic acid pinacol ester: Contains a pyrazole ring and is used in similar synthetic applications.
Uniqueness
(4-((Tetrahydro-2H-pyran-4-yl)carbamoyl)phenyl)boronic acid is unique due to its carbamoyl group, which provides distinct reactivity and potential biological activity compared to other boronic acids. This uniqueness makes it a valuable compound for research and development in various fields .
Eigenschaften
CAS-Nummer |
657398-68-0 |
|---|---|
Molekularformel |
C12H16BNO4 |
Molekulargewicht |
249.07 g/mol |
IUPAC-Name |
[4-(oxan-4-ylcarbamoyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H16BNO4/c15-12(14-11-5-7-18-8-6-11)9-1-3-10(4-2-9)13(16)17/h1-4,11,16-17H,5-8H2,(H,14,15) |
InChI-Schlüssel |
XCUJREQTVDUSDI-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)C(=O)NC2CCOCC2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


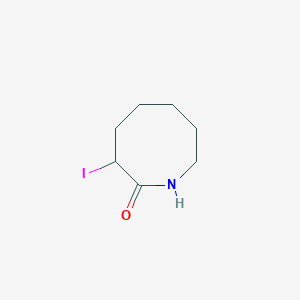


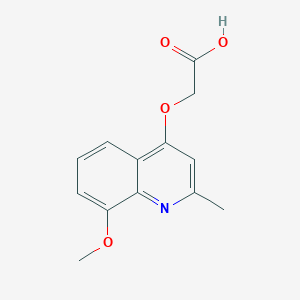


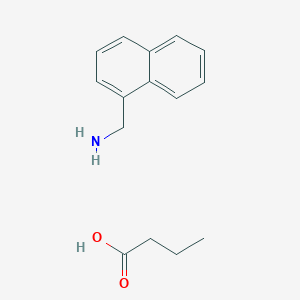


![Indolizino[2,3-g]quinoline-5,12-dione](/img/structure/B11866162.png)

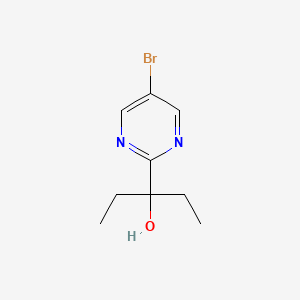
![5-Amino-1-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11866178.png)
